molecular formula C14H23Cl2N3O B1442620 N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride CAS No. 1257856-44-2

N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride

Cat. No.: B1442620
CAS No.: 1257856-44-2
M. Wt: 320.3 g/mol
InChI Key: MXDQHOAPXYKTAD-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired compound .

Chemical Reactions Analysis

N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride has several scientific research applications:

Comparison with Similar Compounds

N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide dihydrochloride can be compared with other similar compounds such as:

    Trimetazidine: Used in the treatment of angina pectoris.

    Ranolazine: Used in the treatment of chronic angina.

    Befuraline: An antidepressant.

    Aripiprazole: An antipsychotic.

    Quetiapine: An antipsychotic.

    Indinavir: An antiretroviral drug.

    Sitagliptin: Used in the treatment of diabetes.

    Vestipitant: An investigational drug for the treatment of anxiety and depression.

This compound is unique due to its specific chemical structure and the resulting biological activity.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-piperazin-1-ylacetamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.2ClH/c1-11-7-12(2)9-13(8-11)16-14(18)10-17-5-3-15-4-6-17;;/h7-9,15H,3-6,10H2,1-2H3,(H,16,18);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDQHOAPXYKTAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2CCNCC2)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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